perylene-3,4,9,10-tetracarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
perylene-3,4,9,10-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12O8/c25-21(26)13-5-1-9-10-2-6-15(23(29)30)20-16(24(31)32)8-4-12(18(10)20)11-3-7-14(22(27)28)19(13)17(9)11/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOBFPYBSDRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058841 | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-32-3 | |
| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
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| Record name | Perylenetetracarboxylic acid | |
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| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
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| Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perylene-3,4,9,10-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.222 | |
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| Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CM698BCZ | |
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Synthetic Methodologies and Derivatization Strategies for Perylene 3,4,9,10 Tetracarboxylic Acid
Established Synthesis Pathways for Perylene-3,4,9,10-tetracarboxylic Acid and its Dianhydride (PTCDA)
The synthesis of this compound is intrinsically linked to the synthesis of its dianhydride, PTCDA, which serves as the common starting material for a vast library of perylene-based compounds. acs.org
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is a dark red solid that is sparingly soluble in most organic solvents. wikipedia.org It is a crucial intermediate for producing perylene (B46583) pigments and dyes, often referred to as rylene dyes. wikipedia.org The industrial synthesis of PTCDA typically begins with the oxidation of acenaphthene (B1664957) to produce naphthalene-1,4,5,8-tetracarboxylic dianhydride. mdpi.com This intermediate is then converted to an imide via a reaction with ammonia. mdpi.com The subsequent dimerization of this imide in a molten alkali bath yields the perylene diimide, which can then be saponified using hot, concentrated sulfuric acid to afford the final PTCDA product. mdpi.com
Another documented laboratory-scale synthesis involves starting from a perylene tetracarboxylic acid diimide, such as N,N'-di(1-hexylheptyl)this compound diimide. This starting material is treated with concentrated sulfuric acid at elevated temperatures (e.g., 220°C). After cooling and filtration, the intermediate is hydrolyzed with potassium hydroxide (B78521) in water, followed by purification steps involving activated carbon and ferric chloride, and final precipitation with hydrochloric acid to yield PTCDA. chemicalbook.com
The conversion of the dianhydride (PTCDA) to the corresponding this compound (PTCA) is typically achieved through hydrolysis. This reaction involves opening the anhydride (B1165640) rings by treatment with a base, followed by acidification. For instance, PTCDA can be hydrolyzed by heating with an aqueous solution of a base like potassium hydroxide. This process forms the tetrapotassium salt of the acid. Subsequent acidification of this salt solution with a mineral acid, such as hydrochloric acid, precipitates the this compound. This hydrolysis is also a key step in the synthesis of metal-complexed PTCA materials, where the reaction is carried out before the introduction of metal ions like Ni, Co, and Mn. rsc.org
Functionalization and Derivatization of the this compound Core
The versatility of the perylene core lies in its susceptibility to a wide range of chemical modifications. These modifications can be broadly categorized into reactions at the carboxylic acid groups (peri-positions) and substitutions on the aromatic backbone (bay- and ortho-positions). nih.govnih.gov
The most common derivatization of PTCDA is its conversion into perylene diimides (PDIs). dergipark.org.tr This is achieved through a condensation reaction between PTCDA and primary aliphatic or aromatic amines. metu.edu.trrsc.org The reaction is typically carried out at high temperatures in solvents like molten imidazole (B134444) or quinoline (B57606), often with a zinc acetate (B1210297) catalyst to enhance the reactivity, especially with aromatic amines. dergipark.org.trrsc.orgrsc.orgresearchgate.net This reaction attaches two substituent groups to the imide nitrogen atoms, which significantly improves the solubility of the resulting PDI compounds compared to the parent PTCDA. nih.govdergipark.org.tr
Symmetrical PDIs are formed when PTCDA is reacted with a single type of primary amine. dergipark.org.tr Unsymmetrical PDIs, which have different substituents on each imide nitrogen, can be synthesized by first partially hydrolyzing PTCDA to its monoanhydride monopotassium salt, followed by a stepwise reaction with two different amines. dergipark.org.tr
| Reactants | Conditions | Product Type | Reference |
| PTCDA + Primary Amine (e.g., Alkyl/Aniline) | Molten Imidazole or Quinoline, Zinc Acetate Catalyst, High Temperature | Symmetrical PDI | dergipark.org.trrsc.org |
| PTCDA + Amino Acids (e.g., Phenylalanine) | Molten Imidazole, 95-120°C | Symmetrical PDI with Chiral Centers | nih.govrsc.org |
| PTCDA + 3-aminopropyltriethoxysilane (B1664141) | Zinc Acetate Catalyst, 180–200°C | Oligomeric PDI for sol-gel process | researchgate.net |
| PTCDA + Aliphatic Amines | DBU in DMF or DMSO | Symmetrical PDI (Room Temp) | rsc.orgtudelft.nl |
Functionalization of the perylene core can occur at three main locations: the imide nitrogen atoms (often considered peri-positions in a broader sense), the "bay" region (1,6,7,12-positions), and the "ortho" region (2,5,8,11-positions). nih.govnih.gov While imide functionalization primarily affects solubility and self-assembly, bay-position substitution is crucial for tuning the molecule's optical and electronic properties. nih.govnih.gov
A common strategy for bay-functionalization begins with the halogenation of the PTCDA core. For example, bromination of PTCDA with bromine in fuming sulfuric acid yields a mixture of 1,7- and 1,6-dibromo isomers. nih.govmdpi.comnih.gov Similarly, tetrachlorination can be achieved using chlorine and sulfuric acid. nih.gov These halogenated intermediates, after conversion to PDIs, are reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide variety of functional groups like phenoxy, pyrrolidinyl, aryl, and alkynyl groups. acs.orgnih.govnih.govnih.gov The electronic properties of the bay substituents significantly influence the reactivity of the perylene π-system. nih.gov
| Substitution Position | Typical Reaction | Effect on Properties | Reference |
| Imide (Peri) | Condensation with amines | Primarily affects solubility and self-assembly | nih.govnih.gov |
| Bay (1,6,7,12) | Halogenation followed by Nucleophilic Substitution or Cross-Coupling | Tunes optoelectronic properties, alters absorption/emission spectra | nih.govnih.govacs.org |
| Ortho (2,5,8,11) | Direct C-H iodination | Modifies molecular packing and photocatalytic potential | researchgate.net |
The imidization of PTCDA with amines proceeds through an intermediate perylene amic acid (PAA) stage. rsc.orgtudelft.nl Recent studies have shown that this process involves a fast formation of the amic acid, followed by a slower conversion to the final imide. rsc.orgnih.gov The solubility of the intermediate PAA salts can be a rate-limiting factor in the reaction. rsc.orgnih.gov
By carefully controlling the reaction conditions, stable amic acid salts can be synthesized and characterized. A novel and highly efficient protocol for PDI synthesis has been developed that operates at room temperature. This method uses a base such as DBU in a solvent like DMF or DMSO. Crucially, the synthesis is facilitated by diluting the reaction mixture with water, a solvent in which the intermediate PAA salts exhibit better solubility, thus overcoming the rate-limiting step and allowing the reaction to proceed to completion under mild conditions. rsc.orgnih.gov
Green Chemistry Approaches in this compound Synthesis
The industrial synthesis of this compound and its derivatives, such as the dianhydride (PTCDA) and diimides (PDIs), has traditionally relied on methods that involve harsh reaction conditions. These often include high temperatures, the use of high-boiling point and hazardous solvents like quinoline and imidazole, and the application of strong acids or bases. Such conditions, while effective, pose significant environmental and safety concerns, driving the exploration of more sustainable "green" synthetic routes. This section explores several green chemistry approaches that have the potential to mitigate the environmental impact of producing this important class of compounds.
Alternative Energy Sources
A key principle of green chemistry is the efficient use of energy. Conventional heating methods are often slow and energy-intensive. Alternative energy sources like microwave irradiation can offer significant advantages.
Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times and improve energy efficiency compared to conventional methods. nih.govresearchgate.net Research on the synthesis of perylene monoimide and ester imide derivatives has demonstrated that microwave-assisted methods can lead to high yields in significantly shorter reaction times—often reducing reaction times from hours to minutes. nih.govukm.my This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. researchgate.net The benefits observed in the synthesis of related compounds, such as phthalimides and diarylpyrimidines, suggest that this technique could be successfully applied to the synthesis of this compound and its derivatives, leading to substantial energy savings and increased throughput. javeriana.edu.cojaveriana.edu.co
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | nih.govukm.my |
| Energy Consumption | High | Low | researchgate.net |
| Yields | Variable | Often Higher | ukm.myjaveriana.edu.co |
| Heating Mechanism | Conduction and Convection (Surface Heating) | Direct Molecular Interaction (Volumetric Heating) | researchgate.net |
Benign Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of perylene derivatives often use toxic, high-boiling, and difficult-to-remove solvents. Green chemistry promotes the use of safer, more environmentally benign alternatives.
Supercritical Water: Above its critical point (374 °C and 22.1 MPa), water enters a supercritical state where it exhibits properties of both a liquid and a gas. researchgate.net In this state, it becomes an excellent solvent for nonpolar organic molecules, while salts become insoluble, which can aid in product separation. researchgate.net Supercritical water can act as a non-toxic, inexpensive, and environmentally benign solvent for organic reactions. researchgate.net Given the high temperatures often required for the synthesis of this compound, supercritical water presents a promising alternative to organic solvents, potentially facilitating the reaction and simplifying downstream processing.
| Property | Conventional Solvents (e.g., Quinoline) | Ionic Liquids | Supercritical Water | Reference |
|---|---|---|---|---|
| Toxicity | Often High | Variable, can be designed to be low | Non-toxic | researchgate.netresearchgate.net |
| Volatility | High | Negligible | High (in supercritical state) | researchgate.net |
| Recyclability | Difficult | High potential | Recyclable by changing T/P | scispace.comchalmers.se |
| Reaction Conditions | High Temperature | Can be milder | High Temperature and Pressure | rsc.orgresearchgate.net |
Process Intensification
Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry is another avenue for greening the synthesis of this compound. Flow reactors offer superior heat and mass transfer compared to batch reactors, which allows for better control over reaction parameters and improved safety, especially for high-temperature reactions. stolichem.com This enhanced control can lead to higher yields and purities. Furthermore, flow chemistry enables process intensification, resulting in smaller reactor footprints and potentially lower energy consumption per unit of product. researchgate.net The integration of heat exchangers in flow systems allows for efficient heat recovery, further improving the energy efficiency of the process. stolichem.comacs.org Superheated flow chemistry, where the solvent is heated above its boiling point under pressure, can significantly accelerate reaction rates, further enhancing productivity. acs.org
| Parameter | Batch Processing | Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent | stolichem.com |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes | researchgate.net |
| Energy Efficiency | Lower, heat recovery is difficult | Higher, efficient heat recovery possible | stolichem.comacs.org |
| Scalability | Difficult, requires larger vessels | Easier, by running for longer times ("scaling out") | stolichem.com |
While dedicated research into green synthetic routes for this compound is still an emerging area, the application of principles such as alternative energy sources, benign solvents, and process intensification holds significant promise for developing more sustainable and efficient manufacturing processes for this important compound.
Supramolecular Self Assembly and Nanostructure Formation of Perylene 3,4,9,10 Tetracarboxylic Acid Derivatives
Fundamental Mechanisms of Molecular Self-Assembly
The formation of complex supramolecular architectures from individual molecular units is dictated by a delicate balance of non-covalent interactions. For perylene-3,4,9,10-tetracarboxylic acid derivatives, the primary driving forces are π-stacking, hydrogen bonding, and electrostatic interactions. The interplay of these forces determines the final morphology and properties of the resulting nanostructures.
The extensive π-conjugated system of the perylene (B46583) core is the primary driver for the aggregation of PTCA derivatives through π-stacking interactions. mdpi.com These interactions arise from the attractive, non-covalent forces between aromatic rings. In the case of perylene diimides (PDIs), the rigid polycyclic π-electron conjugated system allows molecules to form supramolecular stacking structures. mdpi.com The parallel arrangement of these planar molecules, with interplanar distances typically between 3.34 and 3.55 Å, is analogous to the layering in graphite. jos.ac.cn
The nature of this π-stacking can lead to different types of aggregates, most notably H-aggregates and J-aggregates, which have distinct spectroscopic signatures. H-aggregates, characterized by a face-to-face stacking, typically result in a blue-shift of the absorption spectrum, while J-aggregates, with a head-to-tail arrangement, lead to a red-shift. The coplanar H-aggregates of the PDI core skeleton exhibit a superior degree of π-π stacking and π-conjugation, which is beneficial for semiconductor photoelectric properties. mdpi.com In contrast, the partially offset J-aggregates show reduced π-π stacking. mdpi.com The strong π-π stacking interactions in self-assembled perylene-3,4,9,10-tetracarboxylic diimide (PDINH) have been shown to facilitate the efficient migration and separation of photogenerated charges. mdpi.com
The morphology of the resulting aggregates is also heavily influenced by π-stacking. For instance, the interplay between metal-PDI coordination and π···π stacking of organized PDI arrays in a metal-organic polymer, Zn-PDI, facilitates photocatalytic processes by stabilizing the radical-anion intermediate. nih.gov Furthermore, side-chain substituents on the imide positions of PDIs can influence the degree of π-stacking and, consequently, the self-assembly process. While the main driving force for the longitudinal growth of PDI self-assemblies is π-π stacking, side-chain interactions can stabilize the lateral growth. jos.ac.cn
Table 1: Influence of π-Stacking on PDI Aggregate Properties
| Aggregate Type | Stacking Arrangement | Spectroscopic Shift | Key Property |
|---|---|---|---|
| H-aggregate | Face-to-face | Blue-shift | Superior π-conjugation and photoelectric properties mdpi.com |
| J-aggregate | Head-to-tail | Red-shift | Reduced π-π stacking compared to H-aggregates mdpi.com |
Hydrogen bonding plays a crucial role in directing the self-assembly of PTCA derivatives, providing specificity and directionality to the resulting supramolecular architectures. In perylene-3,4,9,10-tetracarboxylic diimide (PTCDI), the imide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of well-defined one- and two-dimensional nanostructures.
A unifying motif in the self-assembly of PTCDI is the formation of double N-H···O hydrogen bonds between adjacent molecules. researchgate.net This interaction is a key factor in the formation of one-dimensional chains and two-dimensional porous networks on surfaces like Au(111). researchgate.net The self-assembly of PTCDI with other molecules, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), on Au(111) can result in two-dimensional nanoarchitectures stabilized by N–H···O–C hydrogen bonds between the two different molecular species. nih.gov
For perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), while it lacks the N-H donor of the diimide, hydrogen bonding can still play a role, particularly in the presence of other molecules or on specific substrates. The self-assembly of PTCDA molecules on surfaces can be governed by a delicate balance between molecule-molecule and molecule-substrate interactions, where hydrogen bonding can be a determining factor in the final arrangement. researchgate.net However, in some cases, such as the formation of quasi-one-dimensional PTCDA chains on an In/Si(111) surface, the molecular arrangement is not governed by hydrogen bonding, indicating the dominance of other interactions. aip.orgaip.org The formation of nano-layer structures of this compound (PTCA) is also attributed to intermolecular hydrogen-bonding and π–π stacking interactions. scientific.net
Electrostatic interactions, including dipole-dipole and quadrupole-quadrupole interactions, contribute significantly to the ordering of PTCA derivatives in supramolecular assemblies. The distribution of electron density within the PTCA molecule and its derivatives creates local partial charges, leading to electrostatic forces that can influence molecular packing.
In the self-assembly of PTCDI with nickel atoms on an Au(111) surface, it was found that the Ni-PTCDI interaction is entirely electrostatic. researchgate.netsciopen.com The nickel adatoms acquire a negative partial charge through their interaction with the substrate, and this electrostatic interaction with the PTCDI molecules plays a key role in the formation of the observed nanostructures, rather than metal-organic coordination bonding. researchgate.netsciopen.comau.dk
The rotation between neighboring molecules in columnar stacks of PDIs is mainly favored through intermolecular dipole-dipole interactions between the C=O of the imide moieties. jos.ac.cn These electrostatic forces, in conjunction with π-stacking and hydrogen bonding, dictate the precise arrangement of molecules within the self-assembled structures. The ability to tune these non-covalent interactions is crucial for controlling the morphology and, consequently, the electronic and optical properties of the resulting materials.
Directed Assembly of this compound Thin Films and Nanostructures
The fabrication of highly ordered thin films and nanostructures of PTCA derivatives is essential for their application in electronic and optoelectronic devices. Directed assembly techniques, particularly those performed under ultra-high vacuum conditions, allow for precise control over the growth and morphology of these molecular films on various substrates.
Vacuum deposition techniques, such as organic molecular beam deposition (OMBD) and thermal evaporation, are widely used to grow high-quality thin films of PTCA derivatives. acs.orguni-tuebingen.de In these methods, the organic material is heated in a high-vacuum chamber until it sublimes. vaccoat.commoorfield.co.ukrdmathis.com The vaporized molecules then travel to a substrate where they condense to form a thin film. vaccoat.commoorfield.co.ukrdmathis.com The high vacuum is necessary to prevent contamination and to ensure that the molecules have a long mean free path, allowing them to travel directly to the substrate. moorfield.co.uk
The growth of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) thin films has been extensively studied as a model system for organic molecular beam epitaxy. acs.orgaps.org The growth kinetics of these films can be monitored in situ using techniques like a quartz crystal microbalance to control the film thickness. researchgate.net The structure and morphology of the resulting films are highly dependent on the deposition parameters, such as the substrate temperature and the deposition rate. For instance, the growth of PTCDA on Ag(111) shows a temperature-dependent transition from smooth films to well-separated islands. aps.org Similarly, the deposition temperature influences the structure of PTCDA thin films on H-passivated silicon. capes.gov.br
The interaction between the deposited molecules and the substrate surface is a critical factor that determines the morphology, orientation, and even the crystalline phase of the resulting thin film. The substrate can act as a template, guiding the self-assembly of the molecules into specific arrangements.
The epitaxial growth of PTCDA on single-crystal substrates like Ag(111) and Au(111) has been widely investigated. aps.orgaps.org On Au(111), PTCDA can form large, well-ordered domains with different orientations relative to the substrate. aps.org The substrate surface can also induce the formation of different polymorphs of PTCDA. For example, on Ag(111), evidence for the coexistence of α- and β-like structures of PTCDA has been found. aps.orgnih.gov The phenomenon of substrate-induced phases (SIPs), where a new polymorphic form exists near the interface with the substrate, is a significant aspect of the thin film growth of organic materials. ulb.ac.be
The chemical nature and morphology of the substrate also play a crucial role. PTCDA films grown on different substrates such as Au, Al, and ITO exhibit different arrangements of molecules, which in turn affects their electronic transport properties. researchgate.net The passivation of a substrate surface, for instance with hydrogen on silicon, can reduce chemically active sites and lead to improved structural order in the grown PTCDA film. tu-chemnitz.de The presence of surface features like steps and step bunches on a substrate can also significantly influence the nucleation and growth of the molecular film. mpg.de The choice of substrate can even lead to superior epitaxial quality, as demonstrated by the growth of PTCDA on bismuth-terminated Si(111) compared to Ag-terminated Si(111). researchgate.net
Table 2: Substrate Effects on PTCDA Thin Film Properties
| Substrate | Observed Film Characteristics | Reference |
|---|---|---|
| Au(111) | Large, well-ordered domains with multiple orientations. | aps.org |
| Ag(111) | Coexistence of α- and β-like polymorphs; temperature-dependent morphology transition. | aps.orgnih.gov |
| Au, Al, ITO | Substrate-dependent molecular arrangement and electronic transport properties. | researchgate.net |
| H-passivated Si | Improved structural order due to reduced surface reactivity. | tu-chemnitz.de |
| Bi-terminated Si(111) | Superior epitaxial quality compared to Ag-terminated Si(111). | researchgate.net |
Control of Aggregation Phenomena and Morphologies
Aggregation-Induced Emission (AIE) Mechanisms
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes like perylene diimides (PDIs), where close π-π stacking in the solid state quenches fluorescence. researchgate.net However, by suitable chemical modification, PDI derivatives can be engineered to exhibit AIE. nih.gov
The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV). rsc.orgfrontiersin.org In dilute solutions, AIE-active molecules (AIEgens) can undergo active intramolecular movements, such as rotations or vibrations, which provide non-radiative decay pathways for the excited state, thus leading to weak or no emission. frontiersin.org In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative decay pathway, resulting in strong fluorescence. frontiersin.orgpolymer.cn
For perylene-based systems, AIE has been achieved by introducing bulky substituents that induce a twisted conformation in the molecule. For example, modifying a PDI with two quinoline (B57606) moieties at the bay positions through a C=C bond resulted in a derivative that is weakly luminescent in solution but shows significant time-dependent AIE in the aggregated state. nih.gov The proposed mechanism for this AIE behavior is an edge-to-face arrangement of the molecules in the aggregate, which prevents the detrimental face-to-face π-π stacking that typically leads to quenching. nih.gov Another approach involves creating regioisomers; for instance, an ortho-substituted perylene diimide-anthracene compound showed enhanced and accelerated AIE performance compared to its bay-substituted counterpart. rsc.org
H- and J-Aggregate Formation and Spectroscopic Signatures
The aggregation of this compound derivatives in solution or the solid state often leads to the formation of two distinct types of aggregates, H-aggregates and J-aggregates, each with unique spectroscopic signatures. nih.gov These signatures arise from the excitonic coupling between the transition dipole moments of the constituent monomers. acs.org
H-aggregates are characterized by a face-to-face (cofacial) arrangement of the chromophores. nih.gov This arrangement leads to a positive excitonic coupling, resulting in a blue-shift (hypsochromic shift) of the main absorption band relative to the monomer. acs.org In the absorption spectrum of an ideal H-aggregate, the lowest energy 0-0 vibronic peak is suppressed, while the higher energy 0-1 peak becomes more prominent. nih.gov H-aggregates are typically subradiant, meaning they exhibit weak fluorescence. acs.org
J-aggregates result from a head-to-tail arrangement of the chromophores. nih.gov This leads to a negative excitonic coupling, causing a red-shift (bathochromic shift) of the absorption band compared to the monomer. acs.org The absorption spectrum of a J-aggregate is often characterized by a sharp, intense band at a longer wavelength. mdpi.com J-aggregates are superradiant, often exhibiting enhanced fluorescence. acs.org
In some systems, a combination of both types of interactions can occur, leading to hybrid HJ-aggregates , which show absorption bands characteristic of both H- and J-aggregates. researchgate.net The specific type of aggregate formed can be controlled by modifying the molecular structure, for example, through substitutions at the imide or bay positions of the perylene core. nih.govresearchgate.net
The table below summarizes the key characteristics of H- and J-aggregates.
| Aggregate Type | Molecular Arrangement | Excitonic Coupling | Absorption Spectrum Shift | Key Spectroscopic Feature | Fluorescence | Reference |
| H-aggregate | Face-to-face (cofacial) | Positive | Blue-shift (hypsochromic) | Suppressed 0-0 peak, enhanced 0-1 peak | Weak (subradiant) | nih.govacs.org |
| J-aggregate | Head-to-tail | Negative | Red-shift (bathochromic) | Sharp, intense, red-shifted band | Strong (superradiant) | researchgate.netacs.org |
Influence of Solvent Polarity and Hydrophobicity on Aggregation State
The aggregation state of this compound derivatives is highly sensitive to the surrounding solvent environment, particularly its polarity and the resulting hydrophobic effects. mdpi.comnih.gov By tuning the solvent composition, it is possible to control the degree and nature of aggregation.
In a good solvent, where the PDI derivative is highly soluble, the molecules typically exist as monomers. acs.org As the polarity of the solvent is changed, for instance, by adding a poor solvent (a non-solvent), the solubility of the PDI decreases, promoting aggregation. nih.gov This is often observed in binary solvent mixtures, such as tetrahydrofuran (B95107) (THF)/water or dimethylformamide (DMF)/water. mdpi.comacs.org
The hydrophobic effect is a powerful driving force for the aggregation of PDI derivatives in aqueous media. mdpi.comacs.org When water is added to a solution of a PDI derivative in an organic solvent, the hydrophobic perylene cores tend to aggregate to minimize their contact with the polar water molecules. acs.orgnih.gov This water-induced aggregation can lead to the formation of well-defined nanostructures. mdpi.com The extent of this effect can be modulated by the hydrophobicity of the side chains attached to the PDI molecule; longer, more hydrophobic side chains can enhance the aggregation process and even influence the quantum yield of the resulting aggregates. nih.gov
For example, studies on a PDI trimer in THF/water mixtures showed that as the water content increased, H-type aggregation became more pronounced due to the hydrophobic effect. mdpi.comresearchgate.net Similarly, for asymmetric PDI derivatives with both hydrophilic and hydrophobic groups, increasing the water ratio in a THF/water mixture predictably induced aggregation, leading to the formation of J-aggregates. nih.gov The polarity of the solvent not only influences whether aggregation occurs but can also affect the kinetics of processes like photoinduced charge transfer within the aggregates. nih.gov
Supramolecular Polymerization and its Control
Supramolecular polymerization is a process where monomeric units self-assemble through reversible, non-covalent interactions to form polymer-like chains. nih.gov this compound derivatives are excellent candidates for forming supramolecular polymers due to their strong tendency to form one-dimensional stacks via π-π interactions, often reinforced by other interactions like hydrogen bonding. acs.orgnih.gov
The control over the supramolecular polymerization process is a key challenge and can be achieved through both thermodynamic and kinetic approaches. nih.govacs.org
Thermodynamic control is achieved when the system is allowed to reach its lowest energy state, or thermodynamic equilibrium. In this scenario, the most stable aggregate is formed. This can be influenced by factors like solvent choice and temperature. acs.org For example, by using a slow cooling rate, a thermodynamically controlled supramolecular polymerization can be achieved, leading to a specific type of aggregate. acs.org
Kinetic control , on the other hand, involves trapping the system in a metastable, non-equilibrium state. This often leads to pathway complexity, where a single type of monomer can form different aggregated states depending on the assembly pathway (e.g., cooling rate). acs.org Kinetically controlled processes can be used to form supramolecular polymers with specific lengths and low dispersities. researchgate.net For instance, the formation of metastable monomeric species, sometimes facilitated by intramolecular hydrogen bonds, can enable kinetic control over the polymerization process. acs.orgnih.gov A "seeded growth" or "living supramolecular polymerization" approach, where monomers are added to pre-existing aggregates (seeds), allows for the formation of fibers with controllable lengths and even block copolymers. researchgate.net
The mechanism of polymerization can also be influenced by molecular design. For example, PDI-dipeptide conjugates have been shown to polymerize via an isodesmic or weakly cooperative mechanism, where the addition of monomers occurs without a significant energy barrier for nucleation. nih.gov The substituents at the imide positions of the perylene core can be modified to tune the self-assembly behavior and control the morphology, the type of aggregation (H- or J-), and the mechanism of growth. nih.govresearchgate.net
Photophysical and Electronic Properties in the Context of Perylene 3,4,9,10 Tetracarboxylic Acid Systems
Photoinduced Charge Transfer and Separation Dynamics
Photoinduced charge transfer (CT) is a primary process that governs the functionality of many organic electronic devices. In PTCA-based systems, this process can occur within a single molecule (intramolecular) or between the molecule and another material (interfacial).
In donor-acceptor (D-A) dyads based on perylene-3,4,9,10-tetracarboxylic acid derivatives, intramolecular charge transfer is a key process. The perylene (B46583) core typically acts as the electron acceptor, while various electron-donating groups can be attached to its structure. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the perylene acceptor.
The efficiency and kinetics of this charge transfer are highly sensitive to the nature of the donor, the linking bridge between the donor and acceptor, and the surrounding environment, such as the polarity of the solvent. nih.govcore.ac.uk For instance, in a series of D-A molecules where electron-donating 4-methoxyphenoxy groups are attached to the 1,7-bay positions of different perylene tetracarboxylic acid derivatives, a systematic trend in the magnitude of charge transfer is observed as a function of the increasing electron deficiency of the perylene core and the solvent polarity. nih.gov The charge transfer process in these compounds is evidenced by the quenching of fluorescence and the shortening of singlet excited-state lifetimes compared to model compounds without electron-donating groups. nih.gov
Interestingly, the position of the electron-donating group on the perylene core has a profound impact on the charge transfer process. Shifting an electron-donating group from the "bay" to the "imide" position can effectively block the charge transfer process, highlighting the strong influence of the molecular architecture on the kinetics of photoinduced charge transfer. nih.gov Femtosecond transient absorption spectroscopy is a powerful tool to study these ultrafast processes, revealing charge separation times that can be as fast as a few hundred femtoseconds. For example, in a perylenemonoimide–carbazole dyad, charge separation occurs in 0.28 picoseconds. rsc.org
The following table summarizes the effect of donor and solvent on the charge transfer characteristics of selected perylene derivatives.
| Perylene Derivative | Donor Group | Solvent | Charge Separation Time (ps) | Charge Recombination Time (ns) | Reference |
| Perylenemonoimide-Carbazole Dyad | Carbazole | Acetonitrile | 0.28 | 1.21 | rsc.org |
| Orthogonal Naphthalimide-Perylene Dyad | Perylene | Dichloromethane | 1.7 | 6.9 | nih.gov |
| Perylenediimide-Fullerene Dyad (DB-3) | Perylenediimide | Toluene | - | - | rsc.org |
| Rigid Perylenediimide Molecular Triangle | Perylenediimide | Dichloromethane | 12.0 ± 0.2 | 1.12 ± 0.01 | acs.org |
Data presented is indicative of the types of systems studied and the timescales of charge transfer processes.
The interface between organic semiconductors and metal electrodes is critical for charge injection and extraction in electronic devices. The interaction between PTCDA and metal surfaces like gold (Au), silver (Ag), and copper (Cu) has been extensively studied. The nature of this interaction ranges from weak van der Waals forces to stronger chemical bonding, which directly influences the interfacial charge transfer dynamics.
For PTCDA on Au(111), the interaction is generally considered weak, dominated by van der Waals forces. aip.orgresearchgate.net Studies using resonant photoemission spectroscopy with the core-hole clock method have shown that the interfacial charge transfer time at the PTCDA/Au(111) interface is significantly longer than 6 femtoseconds. aip.orgresearchgate.netnih.gov This slow charge transfer is attributed to the weak electronic coupling between the PTCDA molecules and the gold substrate, despite the molecules lying flat on the surface, a configuration that should theoretically facilitate charge transfer. aip.org
In contrast, the interaction of PTCDA with Ag(111) and Cu(111) is stronger, leading to more significant charge transfer. bohrium.comuni-tuebingen.de A clear correlation has been found between the electronic properties and the interface geometry, with charge transfer increasing as the average bonding distance between the molecule and the metal decreases in the order Au > Ag > Cu. bohrium.comuni-tuebingen.de On Ag(111) and Cu(111), clear signatures of charge-transfer-induced occupied molecular states have been observed. bohrium.comuni-tuebingen.de For PTCDA on Ag(111), a new hybrid state at the Fermi level is formed, making the monolayer metallic. bohrium.comuni-tuebingen.de On Cu(111), the hybrid state is observed well below the Fermi level, indicating even stronger charge transfer and a chemisorbed semiconducting molecular monolayer. bohrium.comuni-tuebingen.de
The table below summarizes key findings for the interfacial charge transfer between PTCDA and different metal substrates.
| Metal Substrate | Interaction Type | Charge Transfer Time | Key Features | Reference |
| Au(111) | Weak (van der Waals) | > 6 fs | Weak electronic coupling, no significant chemical bonding. | aip.orgresearchgate.net |
| Ag(111) | Stronger (Chemisorption) | - | Formation of a hybrid state at the Fermi level, metallic monolayer. | bohrium.comuni-tuebingen.de |
| Cu(111) | Strongest (Chemisorption) | - | Hybrid state well below the Fermi level, semiconducting monolayer. | bohrium.comuni-tuebingen.de |
Structural modifications to the this compound core or its substituents provide a powerful means to tune the charge transfer properties. By strategically adding electron-donating or electron-withdrawing groups, the electronic energy levels (HOMO and LUMO) of the molecule can be engineered to control the driving force for charge transfer.
A systematic study on a series of perylene derivatives with different intramolecular charge-transfer (ICT) characters demonstrated that stronger electron-donating groups lead to a more negative LUMO potential and increased charge separation upon excitation. core.ac.ukepfl.chacs.org This increased ICT character was found to significantly improve the performance of these dyes in dye-sensitized solar cells, leading to higher photocurrents and photovoltages. core.ac.ukepfl.chacs.org
The attachment position of substituents is also crucial. As mentioned earlier, moving an electron-donating group from the bay area to the imide position of the perylene core can inhibit the photoinduced charge transfer process. nih.gov Furthermore, increasing the number of perylenetetracarboxylic diimide (PDI) units and conjugating them with π-bridge units can enhance intramolecular charge transfer and improve light absorption and molecular packing. rsc.org These modifications highlight the intricate relationship between molecular structure and charge transfer dynamics, offering a pathway to design molecules with tailored photophysical properties for specific applications.
Exciton (B1674681) Dynamics and Energy Transfer in this compound Aggregates
In the solid state, PTCA derivatives often form aggregates where the intermolecular interactions significantly influence the excited-state properties. The formation of H-aggregates, characterized by a parallel stacking of the molecules, is common for perylene diimides (PDIs). In these aggregates, the electronic coupling between molecules leads to the formation of delocalized excitons.
Upon photoexcitation of PDI H-aggregates, a broad, red-shifted fluorescence is often observed, which is attributed to the formation of an excimer—an excited-state dimer. acs.org The dynamics of excimer formation and other exciton relaxation pathways are complex and depend on the size and geometry of the aggregate. acs.org In a PDI dimer aggregate, the excited dimer formation followed by structural rearrangement is found to be significantly faster than in larger aggregates. acs.org
Femtosecond transient absorption microscopy has revealed that exciton transport in PDI thin films can occur in two phases: an initial sub-picosecond coherent transport followed by a diffusive phase. nih.govacs.orgacs.org The efficiency of this transport is strongly linked to the nanoscale morphology of the film, with larger crystalline domains exhibiting higher diffusion coefficients. nih.govacs.orgacs.org The ability to engineer the exciton band structure through rational molecular design, for instance by balancing long-range Coulombic coupling with short-range charge-transfer interactions, offers a promising route to control exciton transport in molecular materials.
Energy transfer between different chromophores in bichromophoric perylene derivatives has also been investigated. By linking a non-fluorescent chromophore to a highly fluorescent perylene bisimide, the excitation energy can be efficiently transferred to the perylene unit, leading to its fluorescence. This process is strongly dependent on the orientation of the two chromophores.
Charge Transport Mechanisms in this compound-Based Materials
The ability of a material to transport charge is fundamental to its application in electronic devices. In organic semiconductors like PTCA derivatives, charge transport occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state.
Perylene diimide derivatives are well-known n-type (electron-transporting) organic semiconductors. acs.org The electron mobility in thin films of these materials is a key performance metric for devices such as OFETs. Studies have shown that the electron mobility is highly sensitive to the processing conditions and the resulting film morphology.
For instance, in thin films of a swallow-tailed PDI derivative, thermal annealing was found to induce a new soft-crystalline mesophase, which significantly boosted the electron transport in an OFET configuration. nih.gov The electron mobility in these devices was improved by orders of magnitude through systematic device engineering, including the choice of device architecture and the thermal history of the active layer. nih.gov
The substrate on which the PTCDA thin film is grown also plays a crucial role. PTCDA films grown on indium tin oxide (ITO) and gold (Au) substrates tend to have a more regular arrangement of molecules, leading to good electron transport properties perpendicular to the film plane. researchgate.net In contrast, films grown on aluminum (Al) exhibit a more disordered grain structure, resulting in poorer electronic conduction. researchgate.net Furthermore, the introduction of dopants can disrupt the molecular packing and reduce carrier mobility. thieme-connect.de
The following table presents a selection of reported electron mobility values for various perylene-based thin films, highlighting the impact of processing and device structure.
| Perylene Derivative | Device Architecture | Processing Conditions | Electron Mobility (cm²/Vs) | Reference |
| N,N'-bis(1-heptyloctyl)-PDI | Bottom-Contact OFET | As-prepared | 1.9 x 10⁻⁶ | nih.gov |
| N,N'-bis(1-heptyloctyl)-PDI | Top-Contact OFET | Thermally annealed | 4.1 x 10⁻⁴ | nih.gov |
| N,N'-bis(1-heptyloctyl)-PDI | Top-Contact OFET | Melt-processed | 3.3 x 10⁻⁴ | nih.gov |
| PDI with varying side groups (PDI 1-4) | Thin Film | Thermal evaporation | - | nih.govacs.orgacs.org |
| PTCDA | ITO/PTCDA/Al | Vacuum evaporated | Field-dependent | researchgate.net |
Note: Electron mobility can be highly dependent on the specific measurement conditions and device parameters.
Role of Molecular Packing and Crystallinity on Charge Propagation
The efficiency of charge propagation in organic semiconductors is critically dependent on the arrangement of molecules in the solid state. For this compound derivatives, their planar aromatic cores promote strong π-π interactions, leading to the formation of ordered, self-assembled structures.
Perylene diimide derivatives often self-assemble into columnar structures, which act as molecular wires, facilitating the one-dimensional transport of charge carriers. nih.gov The charge carrier mobility along these columns is highly sensitive to the specific molecular packing, which is governed by intermolecular interactions. nih.gov Theoretical and experimental studies have shown a strong correlation between the material's processing, the resulting molecular aggregation in thin films, and the final charge transport properties. Even subtle changes in the relative orientation of the π-cores between adjacent molecules can significantly impact charge mobility.
The charge carrier mobility in these materials can be quantified using techniques such as pulse-radiolysis time-resolved microwave conductivity. Studies on various perylene diimide derivatives have reported electron mobilities in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. beilstein-journals.orgnih.gov For instance, a dendronized S-annulated perylene diimide has shown a charge carrier mobility of 3.5 × 10⁻³ cm² V⁻¹ s⁻¹ in its crystalline state. mdpi.com The nature of the substituents on the perylene core can influence the molecular packing and, consequently, the charge transport characteristics.
Charge Carrier Mobilities in Perylene Diimide (PDI) Derivatives
| PDI Derivative Type | Mobility (cm² V⁻¹ s⁻¹) | Phase | Reference |
|---|---|---|---|
| General Perylene Diimides | 10⁻³ to 10⁻¹ | Not Specified | beilstein-journals.orgnih.gov |
| Dendronized S-annulated PDI | 3.5 × 10⁻³ | Crystalline | mdpi.com |
| Dendronized S-annulated PDI | 2.1 × 10⁻³ | Liquid Crystalline | mdpi.com |
Optical Transitions and Electronic Band Structures
The optical and electronic properties of this compound systems are dictated by their extended π-conjugated core. These molecules typically exhibit strong absorption in the visible region of the electromagnetic spectrum, which is a key characteristic for their use as pigments and in light-harvesting applications.
Perylene diimide dyes generally display characteristic absorption peaks between 450 nm and 530 nm. dergipark.org.tr These prominent absorption bands are attributed to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often referred to as the S₀ → S₁ transition. The absorption spectra often show a well-defined vibronic structure, with distinct peaks corresponding to different vibrational levels of the excited electronic state. dergipark.org.trresearchgate.net For example, typical absorption peaks for a PDI in solution are observed at approximately 458 nm, 490 nm, and 526 nm, corresponding to the (0,2), (0,1), and (0,0) electronic transitions, respectively. dergipark.org.tr The corresponding emission peaks are typically found at 540 nm, 576 nm, and 624 nm. dergipark.org.tr
The electronic band structure, particularly the energy levels of the HOMO and LUMO, is crucial for determining the charge injection and transport properties of these materials in electronic devices. The energy difference between the HOMO and LUMO levels constitutes the electronic band gap. These parameters can be investigated experimentally using techniques like cyclic voltammetry and computationally through methods such as Density Functional Theory (DFT).
DFT calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding band gaps for a variety of this compound derivatives. For instance, the calculated band gaps for certain perylene monoimide diester derivatives (PMD-1, PMD-2, and PMD-3) are 2.68 eV, 2.63 eV, and 2.29 eV, respectively. researchgate.net The introduction of different functional groups at the "bay" or "imide" positions of the perylene core can significantly alter the HOMO and LUMO energy levels, thus allowing for the tuning of the electronic band gap and the optical properties. researchgate.netchemrxiv.org For example, attaching electron-donating groups to the perylene core generally leads to an increase in the energy of both the HOMO and LUMO levels. researchgate.net
Electronic Properties of this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| Perylene-based columnar liquid crystal | -6.62 | -3.79 | 2.83 | Experimental | beilstein-journals.org |
| PMD-1 | Not Specified | Not Specified | 2.68 | DFT Calculation | researchgate.net |
| PMD-2 | Not Specified | Not Specified | 2.63 | DFT Calculation | researchgate.net |
| PMD-3 | Not Specified | Not Specified | 2.29 | DFT Calculation | researchgate.net |
| HTPP-PDI | -5.68 | -4.05 | 1.63 | Experimental | scispace.com |
| BPPDI | Not Specified | -3.85 | Not Specified | Experimental | scispace.com |
| BFPDI-1 | Not Specified | -4.00 | Not Specified | Experimental | scispace.com |
| PFPDI-2 | Not Specified | -4.02 | Not Specified | Experimental | scispace.com |
Computational Studies and Theoretical Modeling of Perylene 3,4,9,10 Tetracarboxylic Acid Systems
Density Functional Theory (DFT) Applications in Perylene-3,4,9,10-tetracarboxylic Acid Research
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic and structural properties of PTCA and its related systems. It offers a balance between computational cost and accuracy, making it suitable for studying these relatively large organic molecules.
DFT calculations are extensively used to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of perylene-based molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material.
Studies have shown that different DFT functionals can yield varying results. For instance, calculations on PTCDA have found that the local density approximation (LDA) and generalized gradient approximation (GGA) can fail to accurately describe the experimental data due to underbound orbitals concentrated on the anhydride (B1165640) groups. aps.orgelsevierpure.com In contrast, hybrid functionals like B3LYP and more advanced methods like the GW approximation provide results that are in good agreement with experimental data from gas-phase photoemission spectra. aps.orgelsevierpure.com
For a neutral PTCDA molecule, DFT calculations using GGA predicted a HOMO-LUMO gap of 1.36 eV. The charge densities associated with both the HOMO and LUMO are primarily distributed over the perylene (B46583) core and exhibit π character, delocalized across the molecule except for the anhydride end groups. Functionalization of the perylene core at the bay positions (1, 6, 7, and 12) with various substituent groups significantly impacts the HOMO and LUMO energies. chemrxiv.org DFT calculations on 18 different PTCDA derivatives showed that functionalization has a very similar effect on both PTCDA and perylene diimide (PDI) derivatives, with the HOMO and LUMO energies of PTCDAs generally being about 0.3 eV lower than those of corresponding PDIs. chemrxiv.org
| Compound ID | Functionality | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| A01 | Unsubstituted | -6.44 | -3.98 | 2.46 |
| A02 | 1-Br | -6.50 | -4.03 | 2.47 |
| A03 | 1,6-diBr | -6.55 | -4.09 | 2.46 |
| A05 | 1,6,7,12-tetraBr | -6.72 | -4.20 | 2.52 |
| A15 | 1,7-di(phenoxy) | -5.92 | -3.74 | 2.18 |
| A16 | 1,7-di(morpholino) | -5.49 | -3.67 | 1.82 |
Data sourced from DFT calculations on PTCDA derivatives, illustrating the effect of functionalization on electronic properties. chemrxiv.org
DFT is also applied to understand the non-covalent interactions that govern the self-assembly of PTCA derivatives on various surfaces and in bulk materials. These interactions, including hydrogen bonding and π-π stacking, are crucial for determining the molecular orientation and packing in thin films, which in turn affects device performance.
For example, DFT-based calculations have been used to explain the flat molecular orientation of PTCDA on substrates. bohrium.com These studies suggest that the carbonyl oxygen atoms act as hydrogen-bond acceptors, leading to multiple in-plane intermolecular C=O···H-C hydrogen bonds between the carbonyl groups and the perylene core of adjacent molecules. bohrium.com This understanding of molecule-substrate and molecule-molecule interactions is vital for controlling the growth of highly ordered molecular films. researchgate.net
Computational chemistry, particularly DFT, can elucidate the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways. For instance, DFT can be used to model the imidization reaction of PTCDA with amines to form perylene diimides (PDIs). nih.govnih.gov These calculations can reveal details about the reaction mechanism, such as the activation energy barriers for each step, which is critical for optimizing reaction conditions to achieve high yields of desired products. acs.org
The performance of organic electronic devices based on PTCA derivatives is heavily dependent on charge transfer dynamics at interfaces. Theoretical modeling helps in understanding these complex processes. For instance, studies on PTCDA molecules on a Au(111) surface have investigated charge transfer dynamics using resonant photoemission spectroscopy, complemented by theoretical analysis. nih.govresearchgate.net The findings indicated a weak electronic coupling between the PTCDA and the gold substrate, with a charge transfer timescale significantly larger than the C 1s core-hole lifetime of 6 femtoseconds. nih.govresearchgate.net
Furthermore, theoretical studies on donor-acceptor systems incorporating perylene derivatives have shown that the efficiency and kinetics of photoinduced charge transfer are highly sensitive to small structural changes. nih.govacs.org By systematically modifying the electron-donating groups and the perylene core, it is possible to control the charge transfer process. DFT calculations of redox potentials help in understanding the electron-accepting capabilities of different perylene derivatives, showing a clear trend of increasing electron affinity when moving from perylene tetraesters to monoimides and then to bisimides. nih.govacs.org
Molecular Dynamics Simulations of this compound Assemblies
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and self-assembly of large groups of molecules over time. For PTCA-based systems, MD simulations provide insights into the formation of thin films and aggregates, which are difficult to obtain from experiments alone.
An integrated approach combining MD and DFT simulations has been used to investigate the relationship between molecular packing and charge transport properties in two-dimensional crystalline aggregates of N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimide (PTCDI-C13). rsc.org MD simulations were performed to assess the morphological and dynamical properties of 2D crystals. These simulations indicated that the cofacial crystal arrangement is the most thermodynamically stable phase and suggested the potential for competing 2D structures to form under typical thin-film growth conditions. rsc.org Such simulations provide atomistic-level information on the morphology of molecular aggregates, helping to bridge the gap between material processing conditions and the resulting electronic properties. rsc.org
Force-Field Structural Modeling
Force-field structural modeling is the foundation of molecular dynamics simulations. A force field is a set of parameters and equations that describes the potential energy of a system of particles. The accuracy of MD simulations is highly dependent on the quality of the force field used.
For biomolecular systems, including large organic molecules like PTCA derivatives, several well-established force fields such as AMBER, CHARMM, and GROMOS are available. nih.gov The development of accurate force fields for these specific molecules is crucial for predictive simulations. nih.gov These force fields are parameterized using a combination of experimental data and high-level quantum mechanical calculations (often DFT). By accurately describing the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions, these models can successfully predict the structural and dynamic properties of molecular assemblies. rsc.orgnih.gov
Computational Design of this compound Derivatives for Specific Functionality
Computational studies, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for the rational design of this compound (PTCA) derivatives with tailored electronic and optical properties for specific applications. By systematically modifying the core structure with various functional groups, researchers can predict and fine-tune molecular characteristics such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO gap, and absorption wavelengths. This predictive capability accelerates the discovery of novel materials for use in organic electronics and other advanced technologies.
Theoretical investigations have demonstrated that the electronic properties of PTCA derivatives can be systematically altered by introducing different substituents at the bay (1, 6, 7, and 12) positions. chemrxiv.org The nature and number of these functional groups directly influence the electron delocalization within the molecule, thereby modifying its fundamental electronic structure. chemrxiv.org
A systematic DFT study on a series of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) derivatives highlights the impact of functionalization on their electronic properties. chemrxiv.org By attaching groups with varying electron-donating or electron-withdrawing strengths, it is possible to engineer the HOMO and LUMO energy levels. For instance, the introduction of bromine (Br) atoms, which are electron-withdrawing, tends to lower both the HOMO and LUMO energies. chemrxiv.org The extent of this shift is dependent on the number and position of the substituents.
The analysis of these computational results reveals that extending the electron delocalization along the 1 and 7 bay positions is a key factor in altering the absorption wavelengths and the HOMO-LUMO gaps of these molecules. chemrxiv.org This principle allows for the computational design of PTCA derivatives with specific optical properties, which is crucial for applications such as organic photovoltaics and light-emitting diodes.
The following tables summarize the calculated electronic properties of the parent PTCDA molecule and several of its computationally designed derivatives, showcasing the tunability of their energy levels through functionalization.
Table 1: Calculated Electronic Properties of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA) Derivatives
| Compound ID | Functional Groups | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| A01 | None (Parent PTCDA) | -7.78 | -4.95 | 2.83 |
| A02 | 1-Br | -7.90 | -5.06 | 2.84 |
| A03 | 1,6-Br | -8.02 | -5.18 | 2.84 |
| A04 | 1,7-Br | -8.02 | -5.17 | 2.85 |
| A05 | 1,6,7-Br | -8.14 | -5.29 | 2.85 |
| A06 | 1,6,7,12-Br | -8.25 | -5.40 | 2.85 |
| A07 | 1-NH₂ | -7.34 | -4.61 | 2.73 |
| A08 | 1,7-NH₂ | -6.95 | -4.33 | 2.62 |
| A09 | 1-OH | -7.53 | -4.75 | 2.78 |
| A10 | 1,7-OH | -7.32 | -4.60 | 2.72 |
| A11 | 1-CH₃ | -7.63 | -4.80 | 2.83 |
| A12 | 1,7-CH₃ | -7.49 | -4.67 | 2.82 |
Data sourced from DFT calculations on functionalized PTCDA molecules. chemrxiv.org
These computational findings provide a roadmap for the experimental synthesis of PTCA derivatives with desired functionalities. By selecting appropriate functional groups based on theoretical predictions, chemists can create molecules with optimized performance for specific electronic or optical applications.
Advanced Spectroscopic and Microscopic Characterization of Perylene 3,4,9,10 Tetracarboxylic Acid Materials
Vibrational Spectroscopy Techniques
Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within PTCA-based materials.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in PTCA derivatives and confirming chemical transformations. The IR spectrum of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is characterized by strong absorption bands corresponding to the anhydride (B1165640) functionalities. researchgate.net A prominent and structured band, typically centered around 1768 cm⁻¹, is indicative of the anhydride group. researchgate.net
When PTCDA undergoes a reaction, such as imidization, significant changes in the IR spectrum are observed. For instance, upon reaction with an amine, the characteristic anhydride peak disappears and is replaced by new bands corresponding to the imide group. researchgate.net Typically, two new bands appear: an amide I band around 1696 cm⁻¹ and an amide II band around 1656 cm⁻¹. researchgate.net The shift of the carbonyl stretching frequency to a lower energy (e.g., from ~1755 cm⁻¹ for the carboxylic dianhydride to ~1685 cm⁻¹ for the imide) is a clear indicator of imide bond formation. researchgate.net
The table below summarizes key IR absorption frequencies for PTCDA and a representative imide derivative.
IR spectroscopy can also provide information about the orientation of PTCDA molecules in thin films. By comparing the spectra of thin films with those of randomly oriented powders, a preferential orientation of the molecules, often lying close to coplanar with the substrate surface, can be identified. tu-chemnitz.de
Raman spectroscopy is a complementary vibrational technique that provides detailed information about the molecular framework of PTCA and its derivatives. Due to symmetry considerations, only the fully symmetric Ag vibrations of the PTCDA molecule are active in the resonant Raman process, and these modes dominate the resonant Raman spectra. researchgate.net The Raman spectrum of PTCDA serves as a fingerprint, allowing for the monitoring of the presence and integrity of the molecules on a surface. researchgate.net
Key Raman-active modes for PTCDA thin films have been extensively studied and interpreted with the aid of density-functional calculations. aps.orgresearchgate.net Some of the most prominent Raman peaks are attributed to the motion of aromatic hydrogens and sp² carbon-carbon stretches. nih.gov
The table below lists some of the dominant Raman modes observed for PTCDA.
Raman spectroscopy is particularly sensitive to charge transfer interactions between PTCDA and a substrate. researchgate.net Small shifts in the vibrational frequencies of certain "reporter" modes of the perylene (B46583) core can indicate the degree of charge transfer into or out of the PTCDA film. researchgate.net However, studies have shown that for PTCDA on passivated semiconductor surfaces, the observed frequency shifts are small, suggesting that any charge transfer involves significantly less than one elementary charge. researchgate.nettu-chemnitz.deboisestate.edu
Electron Spectroscopy
Electron spectroscopy techniques are employed to probe the electronic structure of PTCA materials, including the energy levels of molecular orbitals and the nature of interfacial interactions.
Photoelectron spectroscopy (PES) provides direct information about the occupied electronic states of a material. In the case of PTCDA, high-resolution PES can identify the highest occupied molecular orbital (HOMO) and other valence band features. aps.org For a 10 ML thick PTCDA film on an Ag/Si(111) surface, two distinct features related to PTCDA are observed at binding energies of 2.66 eV (HOMO) and 4.34 eV (HOMO-1). aps.org
The energy levels of these orbitals can shift with film thickness, indicating changes in the electronic environment and interaction with the substrate. aps.org For thinner films, these peaks can shift to lower binding energies. aps.org The absence of a clear HOMO peak at sub-monolayer coverages suggests a significant modification of the orbitals due to strong interaction with the substrate. aps.org
Two-photon photoemission (2PPE) spectroscopy is another powerful technique for studying both occupied and unoccupied electronic states. aip.orgnih.gov 2PPE studies on PTCDA thin films have identified signals from the HOMO as well as the two lowest unoccupied electronic states, the LUMO and LUMO+1. aip.orgnih.gov The energies of the occupied states determined by 2PPE are consistent with those from ultraviolet photoelectron spectroscopy (UPS). aip.orgnih.gov
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules in thin films. By analyzing the angular dependence of the absorption of polarized X-rays, the orientation of specific molecular orbitals can be determined. For PTCDA, the C 1s NEXAFS spectra show distinct resonances corresponding to excitations into unoccupied π* and σ* orbitals. aps.org
The intensity of the π* resonances, which are associated with orbitals oriented perpendicular to the molecular plane, is highly dependent on the angle of the incident X-ray beam relative to the substrate. aps.org For flat-lying PTCDA molecules, the π* resonances are maximized at grazing incidence and minimized at normal incidence. aps.org This strong angular dependence provides clear evidence for the orientation of the molecules on the surface. aps.orgresearchgate.net For instance, the disappearance of π* resonance peaks at normal incidence in the C 1s NEXAFS spectra of a 10 ML PTCDA film confirms that the molecules are oriented flat relative to the substrate. aps.org
The table below summarizes the key NEXAFS resonances for PTCDA.
Advanced Microscopy
Advanced microscopy techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), provide real-space visualization of the morphology and molecular arrangement of PTCA materials at the nanoscale.
STM and AFM studies have been instrumental in determining the growth modes of PTCDA on various substrates. researchgate.netresearchgate.net For instance, on hydrogen-passivated Si(001), PTCDA initially forms a nearly complete monolayer of flat-lying molecules. researchgate.net At coverages between 0.5 and 2 monolayers, the molecules begin to form islands, leaving parts of the substrate uncovered. researchgate.net For thicker films, a Stranski-Krastanov growth mode is observed, characterized by the formation of thick islands on top of a monolayer-thick film. researchgate.net
High-resolution AFM with a functionalized tip can provide sub-molecular resolution, revealing the internal structure of individual PTCDA molecules. researchgate.netcolumbia.edu By approaching a Xe-terminated tip to a PTCDA molecule on an Ag(111) surface, the characteristic benzene (B151609) rings of the molecule can be clearly resolved. columbia.edu Simultaneously acquired STM images can provide complementary information about the local density of electronic states. researchgate.netcolumbia.edu The STM contrast can be related to the molecular orbitals, with the Lowest Unoccupied Molecular Orbital (LUMO) often coinciding with the STM image observed at larger tip-sample distances. researchgate.netcolumbia.edu
These advanced microscopy techniques have been crucial in understanding the self-assembly of PTCDA into highly ordered structures, such as the herringbone arrangement commonly observed in thin films. nih.gov The precise determination of the unit cell dimensions and molecular packing is essential for correlating the structure with the electronic and optical properties of the material. nih.gov
Scanning Tunneling Microscopy (STM) for Surface Morphology and Self-Assembly
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surface of conductive materials with atomic resolution, making it ideal for studying the self-assembly of PTCA derivatives on various substrates. These studies reveal how intermolecular and molecule-substrate interactions dictate the formation of highly ordered two-dimensional (2D) structures.
When derivatives of perylene-3,4,9,10-tetracarboxylic acid are deposited on substrates like Highly Oriented Pyrolytic Graphite (HOPG) or metal surfaces, they often form well-defined monolayers. The strong π-π interactions between the planar perylene cores drive the molecules to arrange into stable, long-range ordered assemblies. For instance, N,N'-dialkyl-3,4,9,10-perylenetetracarboxyldiimides (PTCDIs) have been shown to form liquid crystalline arrays upon vapor deposition. researchgate.net The specific arrangement, such as herringbone or row-like structures, is influenced by factors like the length of the alkyl substituents and the nature of the substrate. researchgate.net
STM investigations of 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA) on metal surfaces such as Ag(100) have provided detailed insights into the molecule-substrate interface. On Ag(100), PTCDA molecules form a commensurate c(8×8) structure up to a monolayer coverage, with two molecules per primitive unit cell oriented perpendicular to each other. researchgate.net The formation of these ordered structures is crucial for applications in molecular electronics, as the electronic properties of the thin film are highly dependent on the molecular arrangement.
Interactive Table: STM Data on PTCDA Self-Assembly
| Substrate | Observed Superstructure | Key Findings |
|---|---|---|
| Ag(100) | c(8x8) | Commensurate layer with two perpendicularly oriented molecules per primitive unit cell. researchgate.net |
| Cu(100) | (4√2 × 5√2)R45° | Two intact PTCDA molecules within the unit cell. researchgate.net |
| Au(111) | Highly ordered layers | Investigated for electronic structure via STM and spectroscopy. researchgate.net |
Atomic Force Microscopy (AFM) for Thin Film Structure
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of thin films, providing nanoscale information on structure, roughness, and defects. spectraresearch.com Unlike STM, AFM does not require a conductive sample, allowing for the characterization of a wider range of PTCA-based films on various substrates, including insulators. spectraresearch.com
AFM is typically used in tapping mode to minimize damage to the soft organic films. spectraresearch.com This technique provides three-dimensional height profiles, which can be used to determine key morphological parameters such as surface roughness and grain size. For PTCA-based materials, control over thin film morphology is critical as it directly impacts device performance by influencing charge transport and exciton (B1674681) diffusion.
Research on multi-chromophore building blocks based on perylene-3,4:9,10-bis(dicarboximide) (PDI) has utilized AFM to visualize the formation of nanostructures on surfaces. For example, a saddle-shaped molecule, PDI(5), was shown to grow into rod-shaped nanostructures with an average length of 130 nm on hydrophobic surfaces. nih.gov Such detailed morphological information is vital for understanding the self-assembly process and its implications for creating functional nanoscale devices.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanocomposite Morphology
For instance, SEM has been used to study the morphology of nanocomposites made from silica (B1680970) gel and multi-walled carbon nanotubes, showing how the nanotubes are embedded within the silica gel matrix. mdpi.com While not directly focused on PTCA, this illustrates the capability of SEM to elucidate the structure of composite materials. In the context of PTCA, a composite of Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA-NiCoMn) with graphene was characterized by SEM. rsc.org The images revealed that the PTCDA-NiCoMn composite has a fibrous structure, and when combined with graphene, shorter tubular fibers are dispersed between the thin graphene layers. rsc.org This morphology exposes more of the active PTCA component, which is beneficial for its electrochemical properties. rsc.org
TEM provides even higher resolution, allowing for the visualization of the shape and size of individual nanoparticles. researchgate.net In studies of platinum nanoparticles within a hydrogel matrix, TEM confirmed their shape and size, which is essential for understanding the catalytic properties of the nanocomposite. researchgate.net Similarly, for PTCA-based nanocomposites, TEM can be used to verify the successful incorporation and dispersion of PTCA nanostructures within a host material.
X-ray Diffraction (XRD) for Crystallinity and Thin Film Orientation
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For PTCA-based thin films, XRD provides critical information about the degree of crystallinity, the orientation of the molecules relative to the substrate, and the specific crystalline phase (polymorph) present.
Thin films of PTCA derivatives, such as 3,4,9,10-perylene-tetracarboxylic-diimide (PTCDI), often exhibit a polycrystalline or nanocrystalline structure, as indicated by the presence of multiple diffraction peaks in their XRD patterns. researchgate.net The positions and intensities of these peaks can be used to identify the crystal structure. For example, the interaction of this compound dianhydride with 3-aminopropyltriethoxysilane (B1664141) was found to transform the highly crystalline dianhydride into a two-phase system: an amorphous phase and a fine-crystalline phase with a distinct reflection in the small-angle range. researchgate.net
The orientation of the crystalline domains within a thin film is also a key parameter that influences material properties. In many organic electronic devices, a specific molecular orientation (e.g., edge-on or face-on) is desired to maximize charge transport. XRD can probe this orientation by analyzing the presence and intensity of diffraction peaks corresponding to different crystallographic planes.
UV-Vis Absorption and Fluorescence Spectroscopy for Photophysical Studies
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential techniques for investigating the electronic and optical properties of PTCA derivatives. These molecules are known for their strong absorption in the visible region and high fluorescence quantum yields, making them excellent candidates for various optoelectronic applications. dergipark.org.tr
The absorption spectra of perylene diimides (PDIs) typically show characteristic peaks between 450 nm and 530 nm, which are attributed to the π-π* electronic transitions of the conjugated perylene core. dergipark.org.tr The exact positions and intensities of these absorption bands can be tuned by chemical modification of the perylene structure, for instance, by adding substituents at the imide nitrogen atoms or the bay region of the perylene core. dergipark.org.trmetu.edu.tr
Fluorescence spectroscopy provides complementary information about the emissive properties of these materials. The emission spectra of PDIs are often a mirror image of their absorption spectra, with typical emission peaks appearing between 540 nm and 630 nm. dergipark.org.tr The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. Many PDI derivatives exhibit quantum yields close to 1.0, indicating highly efficient light emission. dergipark.org.tracs.org
Interactive Table: Photophysical Data of Perylene Derivatives
| Compound Type | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|---|
| Perylene Diimide (general) | - | 458, 490, 526 dergipark.org.tr | 540, 576, 624 dergipark.org.tr | ~1.0 dergipark.org.tr |
| PDI-pfp | Aqueous solution | - | 548 acs.org | 0.35 acs.org |
| Compound 4* | DMF | 499 metu.edu.tr | - | 0.027 metu.edu.tr |
| Compound 5** | DMF | 513 metu.edu.tr | - | 0.040 metu.edu.tr |
| Compound 6*** | DMF | 650, 605 metu.edu.tr | - | 0.001 metu.edu.tr |
*N-[2-(diethylamino)ethyl]-1,7-dibromoperylene-3,4,9,10-tetracarboxy monoimide dibutylester metu.edu.tr **N-[2-(diethylamino)ethyl]-1,7-di(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxy monoimide dibutylester metu.edu.tr ***N-[2-(diethylamino)ethyl]-1,7-di(pyrrolidinyl)perylene-3,4,9,10-tetracarboxy monoimide dibutylester metu.edu.tr
Time-Resolved Fluorescence Spectroscopy for Exciton Lifetimes
Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states in materials. By measuring the decay of fluorescence intensity over time after pulsed laser excitation, one can determine the lifetimes of excitons (electron-hole pairs). These lifetimes are crucial for understanding the efficiency of photophysical processes such as energy transfer and charge separation in optoelectronic devices.
In α-perylene tetracarboxylic dianhydride (α-PTCDA) crystals, time-resolved photoluminescence studies have identified different recombination channels with distinct decay times. tu-chemnitz.de These studies have assigned decay times of τ_s = (33.5 ± 2) ns and τ_m = (12.7 ± 0.4) ns to radiative decay processes. tu-chemnitz.de A faster component with a lifetime of τ_f = (3 ± 1) ns is believed to have significant non-radiative contributions. tu-chemnitz.de The intermediate lifetime (τ_m) is attributed to the recombination of Frenkel excitons. tu-chemnitz.de
Furthermore, in self-assembled supramolecular dimers of PDI chromophores, photoexcitation leads to the formation of an excimer-like state in less than 130 fs, with a long lifetime of about 20 ns. nih.gov The study of these exciton dynamics, including processes like singlet-singlet annihilation, provides fundamental insights into the light-harvesting capabilities of these materials, drawing parallels to natural photosynthetic systems. nih.gov
Applications of Perylene 3,4,9,10 Tetracarboxylic Acid in Advanced Technologies
Organic Electronics and Optoelectronic Devices
The unique properties of perylene-3,4,9,10-tetracarboxylic acid derivatives make them ideal candidates for use in organic electronics and optoelectronic devices. acs.org Their strong electron-accepting nature is a key factor in their application in this field. researchgate.net
Organic Field-Effect Transistors (OFETs)
Derivatives of this compound are utilized in the development of n-type organic thin-film transistors (OFETs). ibm.com Specifically, N,N′-dialkyl-3,4,9,10-perylene tetracarboxylic diimide derivatives have demonstrated high field-effect mobility, a critical parameter for transistor performance. ibm.com The electron-deficient nature of the perylene (B46583) diimide (PDI) core is fundamental to its application in molecular electronics. researchgate.net Researchers have also explored materials like perylene-3,4,9,10-tetracarboxylic tetraethyl ester, which can be solution-processed to form uniform thin films for the active layer in OFETs. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are valued for their potential as emitters. researchgate.netresearchgate.net For instance, the liquid crystalline emitter perylene-3,4,9,10-tetracarboxylic tetraethyl ester (PTCTE) has been successfully incorporated into OLEDs. researchgate.net When doped into an exciplex-forming co-host, OLEDs containing PTCTE have achieved very high luminance, demonstrating their effectiveness in this application. researchgate.net
Photovoltaic Devices and Solar Cells
This compound and its derivatives are extensively studied for their use in organic photovoltaic devices and solar cells. acs.orgresearchgate.netresearchgate.net These compounds, particularly perylene diimides (PDIs), are noted for their strong electron-accepting properties, making them suitable for use in solar energy converters. researchgate.net
In dye-sensitized solar cells (DSSCs), novel perylene imide derivatives have been synthesized to act as sensitizers. acs.orgresearchgate.net By incorporating both electron-donating and bulky substituents, researchers have achieved power conversion efficiencies that are among the highest for perylene-sensitized titanium dioxide solar cells. acs.org The development of new isomerically pure this compound derivatives is an active area of research aimed at improving the power conversion efficiency of DSSCs. researchgate.netmetu.edu.tr
Performance of Perylene Derivatives in Solar Cells
| Perylene Derivative Type | Application | Key Finding | Power Conversion Efficiency |
|---|---|---|---|
| Perylene Imide Derivatives with Electron-Donating and Bulky Substituents | Dye-Sensitized Solar Cells (DSSCs) | Highest value among perylene-sensitized TiO2 solar cells. acs.org | 2.6% acs.org |
| Isomerically Pure this compound Derivatives | Dye-Sensitized Solar Cells (DSSCs) | Aims to improve on the ~12% efficiency of current DSSCs. researchgate.netmetu.edu.tr | Ongoing Research researchgate.netmetu.edu.tr |
Photodetectors
The application of this compound derivatives extends to photodetectors. Perylene-3,4:9,10-tetracarboxydiimide, also known as Pigment Violet 29, is a material used in the fabrication of these devices. chemdad.com
Chemical and Biosensing Platforms
The unique electrochemical properties of this compound and its derivatives have led to their use in the development of sensitive chemical and biosensing platforms. nih.gov
Electrochemical Sensors for Environmental and Chemical Analytes
This compound has been utilized as a redox probe in the construction of ultrasensitive electrochemical aptasensors. nih.gov A nanocomposite of graphene and 3,4,9,10-perylenetetracarboxylic acid (GPD) has shown promoted electrochemical redox-activity, offering a novel approach for electrochemical sensors with high electroactive area and conductivity. nih.gov This system has been successfully applied to the detection of thrombin with high sensitivity. nih.gov
Furthermore, flexible composite films of perylene tetracarboxylic diimides (PTCDIs) and poly(3,4-ethylenedioxythiophene) (PEDOT) with a P-N heterojunction architecture have been prepared for gas sensing applications. mdpi.com These sensors have demonstrated a chemiresistive response to hydrogen peroxide vapor (HPV). mdpi.com In another application, a photoelectrochemical (PEC) sensor based on perylene tetracarboxylic acid nanoassemblies forming a heterojunction with indium oxide has been developed for the sensitive detection of carcinoembryonic antigen (CEA), a protein biomarker. nju.edu.cn This immunosensor exhibited a wide linear response range and a low detection limit. nju.edu.cn
Perylene-Based Electrochemical Sensor Performance
| Sensor Platform | Target Analyte | Detection Limit | Linear Range |
|---|---|---|---|
| Graphene/3,4,9,10-perylenetetracarboxylic acid (GPD) nanocomposite aptasensor nih.gov | Thrombin | 200 fM nih.gov | 0.001 nM to 40 nM nih.gov |
| Perylene tetracarboxylic acid/Indium oxide PEC immunosensor nju.edu.cn | Carcinoembryonic Antigen (CEA) | 63.1 fg/mL nju.edu.cn | 0.1 pg/mL to 100 ng/mL nju.edu.cn |
Genosensors for Biomarker Detection (e.g., Human Papilloma Virus 16 DNA)
The unique photophysical properties of perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) and its derivatives make them excellent candidates for the development of highly sensitive fluorescent genosensors. These sensors are designed to detect specific DNA sequences, such as those from pathogenic organisms like the Human Papilloma Virus (HPV) type 16, a primary causative agent of cervical cancer.
The operating principle of these genosensors is often based on fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET), leading to fluorescence quenching and recovery. In a typical design, micro- or nanostructures composed of PTCDI derivatives serve as a sensing platform. A fluorescently-labeled single-stranded DNA (ssDNA) probe, which is complementary to the target DNA sequence, is introduced to the system. Due to the strong π-π stacking interactions between the unpaired bases of the ssDNA and the large aromatic surface of the perylene core, the probe adsorbs onto the PTCDI platform. This brings the fluorophore into close proximity with the PTCDI, resulting in a substantial quenching of its fluorescence.
Upon the introduction of the target DNA sequence (e.g., HPV 16 DNA), the ssDNA probe preferentially hybridizes with its complementary target to form a rigid double-stranded DNA (dsDNA) helix. This hybridization event disrupts the π-π stacking interaction between the probe and the PTCDI surface, causing the dsDNA to detach and move away from the platform. The separation of the fluorophore from the quencher (the PTCDI platform) leads to a recovery of fluorescence, which can be measured to quantify the presence of the target biomarker. Sensing systems built on this principle have demonstrated the ability to detect target DNA at nanomolar concentrations with high selectivity, even distinguishing single-base mismatches.
Optical Sensors for Specific Analytes (e.g., Iodide Ions)
Derivatives of this compound are widely employed in the development of optical sensors for a variety of analytes, including metal ions and inorganic anions. The sensing mechanism typically relies on the modulation of the PDI core's intense fluorescence through interactions with the target analyte. While PDI-based sensors have been developed for numerous anions, the specific application for iodide ion detection is based on fundamental photophysical principles.
Iodide is a well-known fluorescence quencher, primarily due to the "heavy atom effect." This effect promotes intersystem crossing in the excited fluorophore, facilitating the transition from the fluorescent singlet excited state to the non-emissive triplet state, thereby quenching fluorescence. A sensor for iodide could theoretically be designed where the PDI fluorophore's emission is quenched upon interaction with iodide ions. The concentration of iodide would then be correlated to the degree of fluorescence quenching. However, detailed research focusing specifically on a PDI-based sensor optimized for iodide detection is not extensively documented in prominent literature.
Photocatalysis and Energy Conversion
The robust light-absorbing and electron-accepting properties of this compound derivatives are highly advantageous for photocatalysis and energy conversion applications. These molecules can efficiently harvest visible light and generate charge-separated states, which are essential for driving chemical reactions.
The photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen is a promising green technology, and PTCDI derivatives have emerged as effective, metal-free photocatalysts for this process. Their favorable band alignment and excellent oxidizing properties are key to their function.
In one advanced system, a heterojunction was constructed by modifying a titanium-based metal-organic framework (MOF) with perylenetetracarboxylic diimide (PDI). This composite material, MIL-125-PDI, demonstrated significantly enhanced photocatalytic activity under visible light. The heterostructure promotes the separation and transfer of photogenerated charges between the PDI and the MOF, which is crucial for efficient catalysis. This system achieved a notable H₂O₂ production rate of 4800 μM g⁻¹ h⁻¹, a 4.3-fold increase compared to the unmodified MOF. Research also indicated that the PDI modification altered the reaction pathway to a more efficient one-step, two-electron reduction of oxygen. scispace.com
In other research, N,N′-dimethyl perylenetetracarboxylic diimide (PTCDI) has been used as an organic semiconductor electrocatalyst for the reduction of O₂ to H₂O₂. Operating in a wide pH range (1–13), these PTCDI-based cathodes have shown high stability and reusability. nih.gov
| Catalyst System | Application | Key Performance Metric | Operating Conditions |
|---|---|---|---|
| MIL-125-PDI Heterojunction | Photocatalytic H₂O₂ Production | 4800 μM g⁻¹ h⁻¹ | Visible light (λ > 420 nm) |
| N,N′-dimethyl PTCDI | Electrocatalytic H₂O₂ Production | Up to 26 kg H₂O₂ per g catalyst per hour | Aqueous electrolyte (pH 1–13) |
In the broader field of artificial photosynthesis, which aims to convert solar energy into chemical fuels, PTCDI derivatives play a significant role. They are used both as standalone photocatalysts for reactions like water splitting and as photosensitizers in composite materials. The planar structure of PDI molecules facilitates strong π-π stacking in self-assembled structures, which creates efficient pathways for the migration and separation of photogenerated charges, thereby reducing recombination and enhancing photocatalytic activity. mdpi.com
For instance, PTCDI has been integrated with other materials like graphitic carbon nitride (g-C₃N₄) or titanium dioxide (TiO₂) to create heterojunction photocatalysts. mdpi.com In these systems, the PTCDI component acts as a visible-light antenna, absorbing photons and transferring the energy or charge to the primary catalyst, which then performs the chemical reaction, such as hydrogen production from water. mdpi.com Similarly, this compound (PTCA) has been bonded to indium oxide (In₂O₃) nanosheets to accelerate the photo-driven oxygen evolution reaction (OER), a critical half-reaction in water splitting. nju.edu.cn
Biological and Biomedical Research Applications (Focus on fundamental mechanisms and sensing tools)
The outstanding photostability and high fluorescence quantum yields of PTCDI derivatives make them ideal fluorophores for biological applications, where they are used as fundamental tools for sensing and imaging.
Perylene diimides are extensively used to construct fluorescent probes for bioimaging. Their core structure can be chemically modified to tune their properties, such as solubility in aqueous biological environments and reactivity towards specific cellular components. A significant challenge is the inherent hydrophobicity of the perylene backbone, which can be overcome by attaching hydrophilic side chains, such as poly(ethylene glycol) (PEG). mdpi.com
One study demonstrated the synthesis of a reactive PDI derivative (PDI-pfp) designed for rapid cell imaging. This molecule included PEG chains for water dispersibility and a reactive ester group that could form covalent bonds with amine groups on the cell membrane. This design allowed the probe to rapidly interact with and be internalized by living cancer cells (MCF-7) within just one minute. The probe was also shown to be a versatile imaging agent for other cell lines, including HeLa and 293T cells, highlighting its potential as a universal tool for cellular imaging. mdpi.com The high chemical, thermal, and photostability of the PDI core ensures that these probes can withstand the conditions of biological imaging without significant degradation, providing clear and stable fluorescent signals. rsc.org
Research on Potential in Photodynamic Therapy
Derivatives of this compound have emerged as promising candidates for photodynamic therapy (PDT), a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells. The core perylene structure's inherent photochemical and photophysical properties, such as high molar absorption coefficients, excellent photostability, and high fluorescence quantum yields, make it an attractive scaffold for the development of novel photosensitizers. researchgate.netmdpi.com Research has focused on modifying the perylene core to enhance its therapeutic efficacy, solubility in biological media, and target specificity.
One area of investigation involves the use of perylene diimides (PDIs) as PDT agents. researchgate.netnih.gov Studies have shown that upon excitation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to surrounding cells. For instance, a study on a polyoxyethylene-substituted perylene diimide demonstrated its potential in anti-inflammatory PDT. nih.gov When applied to stimulated mammalian macrophages and exposed to a xenon light source for 5 and 10 minutes, the PDI derivative exhibited potent anti-inflammatory effects by completely inhibiting the production of tumor necrosis factor (TNF), a pro-inflammatory cytokine. nih.gov Notably, the compound was inert in the absence of light, highlighting the localized and controllable nature of PDT. nih.gov
To overcome the poor water solubility of many perylene derivatives, a significant hurdle for biomedical applications, researchers have explored the development of water-soluble conjugates. A notable example is the synthesis of perylenetetracarboxylic dianhydride (PTCDA) conjugated with carbon quantum dots (Per CDs). nih.govresearchgate.net These nanocomposites not only exhibit good water solubility but also demonstrate a significant singlet oxygen quantum yield of 0.22. nih.gov
Further refinement of these systems includes the incorporation of targeting moieties to improve selectivity for cancer cells. By conjugating folic acid to the Per CDs (Per FA CDs), researchers have successfully targeted prostate cancer cells (PC-3), which overexpress folate receptors. nih.gov In vitro studies revealed that upon illumination with a 520 nm light-emitting diode, the Per FA CDs were significantly more potent than the non-targeted Per CDs, achieving complete eradication of PC-3 cells within 60 minutes of irradiation. nih.gov The selectivity of the folate-conjugated version was also demonstrated by its higher selectivity index under dark conditions compared to the unconjugated nanoparticles. nih.gov The mechanism of cell death induced by these perylene-based nanoparticles was found to be dependent on the duration of light exposure, with shorter irradiation times leading to apoptosis and longer durations resulting in necrosis. nih.gov
The following table summarizes the key findings from a study on perylene-based photosensitizers for the photodynamic therapy of prostate cancer:
Degradation and Stability of Perylene 3,4,9,10 Tetracarboxylic Acid Systems
Chemical Degradation Pathways (e.g., Fragmentation Pathways)
The degradation of perylene-3,4,9,10-tetracarboxylic acid systems can proceed through several mechanisms, primarily driven by thermal energy or photo-irradiation.
Thermal Fragmentation: At elevated temperatures, the primary degradation pathway for the perylene (B46583) framework involves fragmentation. For perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), thermal decomposition can lead to the release of gaseous fragments such as carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.com More specific fragmentation has been observed in studies of thin films. For instance, a monolayer of PTCDA on a copper surface is stable up to 220 °C, but at higher temperatures, it undergoes a decomposition process where the anhydride (B1165640) groups are cleaved off, leaving the core perylene molecule. acs.org
Photochemical Degradation: The photodegradation of perylene di-imide (PDI) dyes has been shown to involve multiple pathways dependent on the atmospheric conditions. nii.ac.jpresearchgate.net
Type II Photo-oxidation: In the presence of oxygen, the primary degradation mechanism is Type II photo-oxidation. The PDI molecule, upon absorbing light, can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then attack the PDI molecule, leading to its degradation. The addition of singlet oxygen quenching antioxidants to PDI solutions has been shown to decelerate this photodegradation process. researchgate.net
Photoreduction: Under anaerobic (oxygen-free) conditions, a different pathway, photoreduction, becomes dominant. This process involves the PDI molecule gaining an electron, forming a radical anion. This pathway can be partially reversible; upon re-exposure to oxygen, the original fluorescence and chemical structure can be partially recovered. nii.ac.jpresearchgate.net
These competing mechanisms highlight the critical role of the immediate environment in determining the chemical stability and degradation pathways of perylene-based systems.
Thermal Stability and Photostability
The inherent stability of the perylene aromatic system provides excellent resistance to thermal and photochemical stress, a property that is critical for its applications in demanding environments.
Thermal Stability: Derivatives of this compound are renowned for their exceptional thermal stability. researchgate.net Research has demonstrated that materials incorporating this structure can withstand high temperatures without significant decomposition. For example, specific dyes synthesized from PTCDA have been shown to be resistant to heating up to 300°C. researchgate.net In other systems, such as certain copolyimides containing perylene units, thermal stability has been observed at temperatures as high as 400°C. fishersci.com The stability can be influenced by the substrate and molecular organization. PTCDA monolayers on copper surfaces, for example, remain stable up to 220 °C. acs.org Similarly, a phenyl-substituted perylene derivative (PhPTCD) in a thin film showed no signs of thermal degradation when heated to 200°C. scielo.br
| Compound/System | Stability Threshold | Source(s) |
| PTCDA Monolayer on Cu | Stable up to 220 °C | acs.org |
| Perylene Diimide Derivative Dye | Resistant to heating up to 300 °C | researchgate.net |
| Perylene-containing Copolyimides | Stable up to 400 °C | fishersci.com |
| Phenyl-substituted Perylene Derivative (PhPTCD) Film | No degradation observed at 200 °C | scielo.br |
Photostability: High photostability is another key characteristic of perylene-based compounds, particularly perylene diimides (PDIs). researchgate.net Their ability to resist degradation under prolonged light exposure makes them ideal for use as pigments and in organic solar cells. Dyes derived from PTCDA have been specifically formulated to be resistant to UV light. researchgate.net While they are highly stable, photodegradation can occur, as detailed in the section above. The primary mechanisms involve photo-oxidation in the presence of air and photoreduction in its absence. nii.ac.jp The rate of degradation is influenced by factors such as the intensity and wavelength of light, the presence of oxygen, and the surrounding material matrix. researchgate.net Despite these degradation pathways, perylene di-imide dyes have demonstrated superior photostability compared to other classes of organic dyes, such as pyrromethene difluoroborate laser dyes. nii.ac.jp
| Feature | Description | Source(s) |
| General Stability | Perylene diimide (PDI) chromophores exhibit high photostability. | researchgate.net |
| UV Resistance | Dyes synthesized from PTCDA can be made resistant to UV light. | researchgate.net |
| Degradation Mechanisms | Primary pathways are Type II photo-oxidation (aerobic) and photoreduction (anaerobic). | nii.ac.jpresearchgate.net |
| Comparative Stability | PDI dyes show superior photostability relative to many other organic laser dyes. | nii.ac.jp |
Future Research Directions and Emerging Areas
Rational Design of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives for Enhanced Functionality
The rational design of novel PTCA derivatives is a cornerstone for advancing their application. By strategically introducing functional groups at the perylene (B46583) core, researchers can fine-tune the electronic, optical, and self-assembly properties of the resulting molecules. A key area of focus is the synthesis of asymmetrically substituted derivatives to create materials with unique dipole moments and packing structures, which are beneficial for applications like dye-sensitized solar cells (DSSCs). metu.edu.trresearchgate.net
One promising approach involves the synthesis of regioisomerically pure 1,7-disubstituted PTCA derivatives. researchgate.netnih.gov Starting from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride, researchers have developed robust methods to produce versatile intermediates like 1,7-dibromoperylene-3,4,9,10-tetracarboxylic dibutylester monoanhydride. researchgate.netnih.gov These intermediates allow for the attachment of a wide variety of substituents at both the "peri" and "bay" positions of the perylene core. researchgate.netnih.gov
Furthermore, nucleophilic aromatic substitution reactions have been successfully employed to create perylenes with four different substituents. nih.govacs.org For example, using 1,7-dibromoperylene-3,4,9,10-tetracarboxylic monoimide dibutylester as a precursor, researchers have introduced phenol (B47542) and pyrrolidine (B122466) reagents to achieve complex substitution patterns. nih.govacs.org This level of synthetic control is crucial for developing molecules with precisely engineered properties for specific applications.
Future work will likely focus on creating derivatives with even broader absorption spectra extending into the near-infrared region, which is highly desirable for improving the efficiency of organic solar cells. metu.edu.trresearchgate.net The development of "light-up" fluorescent probes with high quantum yields is another active area, where aniline (B41778) receptors attached to the bay positions have shown significant pH sensitivity. researchgate.net
| Derivative Name | Substitution Pattern | Key Properties/Findings | Potential Application |
|---|---|---|---|
| 1,6,7,12-tetrachlorothis compound derivatives | Tetrachloro-substituents at bay-positions | Modified redox and optical properties. rsc.org | Opto-electronics rsc.org |
| N-[2-(diethylamino)ethyl]-1,7-dibromoperylene-3,4,9,10-tetracarboxy monoimide dibutylester (PMD-1) | 1,7-dibromo substitution | Fluorescence quantum yield of 0.027 in chloroform. researchgate.net | Fluorescent probes researchgate.net |
| N-[2-(diethylamino)ethyl]-1,7-di(4-tert-butylphenoxy)perylene-3,4,9,10-tetracarboxy monoimide dibutylester (PMD-2) | 1,7-diphenoxy substitution | Fluorescence quantum yield of 0.040 in chloroform. researchgate.net | Molecular electronics researchgate.net |
| N-[2-(diethylamino)ethyl]-1,7-di(pyrrolidinyl)perylene-3,4,9,10-tetracarboxy monoimide dibutylester (PMD-3) | 1,7-dipyrrolidinyl substitution | Fluorescence quantum yield of 0.001 in chloroform. researchgate.net | Sensors researchgate.net |
Integration of this compound in Hybrid Material Systems
The integration of PTCA into hybrid material systems is a rapidly growing field, aiming to combine the unique properties of PTCA with those of other materials, such as inorganic semiconductors or polymers. These hybrid systems often exhibit synergistic effects, leading to enhanced performance in various applications.
A significant area of research is the development of organic-inorganic heterojunctions for photocatalysis. For instance, a novel Sb₂S₃-PTCA heterojunction was prepared via a hydrothermal method. nih.gov This composite material demonstrated significantly enhanced photocatalytic activity for the reduction of Cr(VI) under visible light compared to the individual components. The improved performance is attributed to the formation of a type II heterojunction, which promotes efficient separation and transport of photogenerated electron-hole pairs. nih.gov Similarly, PTCA has been bonded to porous In₂O₃ nanosheets to accelerate light-driven water oxidation for solar fuel generation. researchgate.net
In the realm of energy storage, PTCA has been used to create novel organic electrode materials for lithium-ion batteries. By complexing 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) with Ni, Co, and Mn ions and creating a composite with graphene, researchers have developed an electrode material with superior capacity, cycling stability, and rate performance. rsc.org The metal complexation reduces the solubility of the PTCA unit in the electrolyte, while the graphene provides a conductive network, exposing more active sites. rsc.org
Future directions in this area include the exploration of new combinations of PTCA derivatives with a wider range of nanomaterials, including quantum dots, metal-organic frameworks (MOFs), and 2D materials like MXenes. The goal is to create highly efficient hybrid systems for applications in photocatalysis, solar energy conversion, and advanced energy storage solutions.
| Hybrid System | Application | Key Performance Enhancement |
|---|---|---|
| Sb₂S₃-PTCA | Photocatalytic reduction of Cr(VI) | Achieved 100% reduction in 50 minutes under visible light. nih.gov |
| PTCAD/In₂O₃ NSs | Photo-driven water oxidation | Accelerated charge separation and transportation, leading to enhanced oxygen evolution. researchgate.net |
| PTCDA-NiCoMn-G | Lithium-ion battery anode | Capacity retention of 73.0% after 200 cycles at 100 mA g⁻¹. rsc.org |
| Ti-Fe₂O₃/PTCA/Co(OH)₂ | Photoelectrochemical water oxidation | PTCA acts as an extraction layer for directed transfer of photogenerated holes. researchgate.net |
Advanced Characterization Techniques for In-Situ Studies of this compound Dynamics
Understanding the dynamic processes of PTCA self-assembly and its behavior at interfaces is crucial for optimizing its performance in devices. Advanced characterization techniques that allow for real-time, in-situ observation are becoming indispensable tools for gaining deeper insights into these processes.
In-situ atomic force microscopy (AFM) is a powerful technique for studying the nucleation and self-assembly of molecules in solution with single-particle resolution. mdpi.com It allows researchers to directly visualize the formation of ordered structures from PTCA derivatives on surfaces, providing valuable information about the kinetics and dynamics of the self-assembly process. mdpi.com Beyond imaging, AFM can also probe the mechanical properties of the assembled structures through nanoindentation and force spectroscopy. mdpi.com
Liquid-cell transmission electron microscopy (TEM) is another emerging technique that enables the real-time observation of nanocrystal self-assembly in their native solution environment. nih.govanl.govnih.gov This method can elucidate the nucleation and growth mechanisms of PTCA-based nanostructures, providing unprecedented quantitative insight into the microscopic processes and interparticle interactions that govern their formation. nih.govnih.gov
Future research will likely see an increased use of these and other advanced in-situ techniques, such as surface-enhanced Raman spectroscopy (SERS), to study the adsorption and interaction of PTCA molecules on various substrates. researchgate.net Correlative microscopy approaches, combining techniques like AFM and fluorescence microscopy, will also be crucial for linking structural dynamics to functional properties. These advanced characterization methods will be instrumental in guiding the rational design of new PTCA-based materials and devices.
Exploration of Novel Supramolecular Architectures with this compound
The ability of PTCA derivatives to self-assemble into well-defined supramolecular architectures is a key feature that enables their use in a wide range of applications. Research in this area is focused on exploring novel and complex structures beyond simple one-dimensional stacks.
By carefully designing the substituents on the perylene core, researchers can control the intermolecular interactions (e.g., π-π stacking, hydrogen bonding, and van der Waals forces) that drive the self-assembly process. This control allows for the creation of diverse nano- and micro-structures, including nanofibers, nanorods, vesicles, and spheres. nih.govnih.govmdpi.com For example, novel furan-substituted perylene diimides have been shown to form different aggregate structures depending on the solvent used, demonstrating a high degree of control over the self-assembly process. nih.gov
These supramolecular architectures often exhibit interesting collective properties that are not present in the individual molecules. For instance, rod-like aggregates of furan-substituted perylene diimides have been shown to act as optical waveguides, suggesting their potential for use in micro-scale photonic devices. nih.gov The design of enzyme-mimetic catalytic nanostructures through the self-assembly of peptide-functionalized PTCA derivatives is another exciting avenue, with potential applications in biocatalysis. rsc.org
Future research will focus on the rational design of PTCA derivatives that can assemble into even more complex and functional supramolecular systems. nih.govkent.ac.uk This includes the development of multi-component systems where PTCA derivatives co-assemble with other molecules to form hierarchical structures with emergent properties. The ability to control the self-assembly process with external stimuli, such as light or pH, will also be a key area of investigation, leading to the development of "smart" materials with reconfigurable properties.
Theoretical Advancements in Modeling this compound Systems
Theoretical and computational modeling plays a vital role in complementing experimental studies of PTCA systems. By providing insights into the electronic structure, optical properties, and intermolecular interactions of these molecules, theoretical models can help to explain experimental observations and guide the design of new materials with desired functionalities. researchgate.netnih.govmdpi.comnih.govresearchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods that are widely used to investigate the properties of PTCA and its derivatives. researchgate.netresearchgate.netmdpi.com These methods can accurately predict key molecular properties such as ionization energies, electron affinities, energy gaps, and optical absorption spectra. researchgate.net For example, DFT calculations have been used to identify the vibrational modes of 3,4,9,10-perylene tetracarboxylic dianhydride (PTCDA) and to understand the electronic transitions observed in its surface-enhanced Raman spectra. researchgate.net
Computational studies are also crucial for understanding the interactions between PTCA molecules and substrates. DFT calculations have been used to investigate the adsorption of PTCDA on metal surfaces like Ag(100), helping to elucidate the formation of interface states that are critical for device performance. researchgate.net
Future advancements in theoretical modeling will likely involve the use of more sophisticated methods that can accurately describe excited-state dynamics and charge transport in larger, more complex PTCA systems. Multiscale modeling approaches, which combine quantum mechanical calculations with classical molecular dynamics simulations, will be essential for bridging the gap between molecular properties and the macroscopic behavior of PTCA-based materials and devices. These theoretical advancements will undoubtedly accelerate the pace of discovery and innovation in the field of perylene-based organic electronics.
Q & A
Q. What are the standard methods for synthesizing perylene diimide (PDI) derivatives from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)?
PDIs are synthesized via condensation reactions between PTCDA and primary amines. The reaction typically occurs in high-boiling solvents like m-cresol or imidazole at elevated temperatures (150–200°C) under inert conditions. For example, reacting PTCDA with alkylamines (e.g., dodecylamine) produces N,N'-dialkyl-PDIs, which are soluble in organic solvents for further processing . Hydrolysis of PTCDA under alkaline conditions (e.g., 0.5 M KOH) yields perylene-3,4,9,10-tetracarboxylic acid (PTCA), a precursor for heterojunction materials .
Q. How are PTCDA and its derivatives characterized structurally and optically?
- Structural characterization : X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) confirm crystallinity and substituent positions. Fourier-transform infrared spectroscopy (FTIR) identifies anhydride-to-imide conversion (e.g., loss of anhydride C=O peaks at ~1770 cm⁻¹ and emergence of imide peaks at ~1690 cm⁻¹) .
- Optical properties : UV-Vis absorption (λmax ~450–550 nm for PDIs) and fluorescence spectroscopy (emission ~550–650 nm) reveal π-π* transitions and aggregation behavior. Solvatochromic shifts indicate intermolecular interactions .
Q. What factors influence the solubility of PTCDA-derived compounds?
Solubility is governed by imide substituents. Bulky alkyl chains (e.g., dodecyl or nonyldecyl groups) enhance solubility in nonpolar solvents (e.g., chloroform or toluene), enabling solution processing. Unmodified PTCDA is insoluble in most solvents due to strong π-π stacking .
Advanced Research Questions
Q. How can experimental design optimize the photophysical properties of PDIs for optoelectronic applications?
- Substituent engineering : Functionalizing the bay (1,6,7,12) or imide positions modulates bandgap and charge transport. Electron-withdrawing groups (e.g., -Cl) lower LUMO levels, enhancing electron affinity for organic photovoltaics .
- Aggregation control : Solvent annealing or surfactant-assisted self-assembly tailors morphology (e.g., nanobelts vs. nanoparticles) to balance charge mobility and exciton diffusion .
Q. What methodologies resolve contradictions in reported optical properties of PTCA/PDI aggregates?
Discrepancies in absorption/emission spectra often arise from aggregation states. For example:
Q. How can PTCDA-based heterojunctions enhance photoelectrochemical sensing?
PTCA/TiO₂ heterojunctions improve charge separation in sensors. Synthesize PTCA via PTCDA hydrolysis, then deposit onto TiO₂ nanoparticles. The heterojunction’s band alignment facilitates electron injection from PTCA (visible light sensitizer) to TiO₂, amplifying photocurrent responses .
Q. What strategies address challenges in synthesizing 2D materials (e.g., MoS₂) using PTCDA as a seeding promoter?
PTCDA’s aromatic core promotes van der Waals interactions with transition metal dichalcogenides (TMDs). Optimize:
Q. How do side-chain modifications impact the self-assembly of PDIs into functional nanostructures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
